molecular formula C10H10N2O B014836 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52099-72-6

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B014836
CAS No.: 52099-72-6
M. Wt: 174.2 g/mol
InChI Key: XFASJWLBXHWUMW-UHFFFAOYSA-N
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Description

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a benzimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of benzil with ammonium acetate and an appropriate aldehyde in the presence of a catalyst such as copper(I) iodide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzimidazole core allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-prop-1-en-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFASJWLBXHWUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200092
Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52099-72-6
Record name 1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Record name 52099-72-6
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Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Record name 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Record name 1-Isopropenyl-2-benzimidazolidinone
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Synthesis routes and methods

Procedure details

1 ml of a 47% potassium hydroxide solution and then 530 mmol of methyl acetoacetate in solution in 20 ml of xylene are added to 500 mmol of 2-aminoaniline in 150 ml of xylene heated to 120° C. The whole mixture is heated and the water/methanol mixture formed is removed by means of a Dean and Stark apparatus. The whole mixture is then brought to reflux for 3 hours. After cooling to 40° C., 83 ml of 47% potassium hydroxide and 55 ml of water are added. The alkaline aqueous phase is neutralized with acetic acid. The expected product then crystallizes; it is filtered off, washed with water and dried.
Quantity
0 (± 1) mol
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530 mmol
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500 mmol
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reactant
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20 mL
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150 mL
Type
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 5
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

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